

industrial production methods for 1,3-Propanediol diacetate

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Compound Focus: 1,3-Diacetoxypropane

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Application Notes: Bio-based Production of 1,3-Propanediol

1. Introduction 1,3-Propanediol (PDO) is a valuable chemical building block. Its diacetate ester is used in various applications, including as a solvent and an intermediate for further chemical synthesis [1]. While traditional chemical synthesis routes exist (e.g., from petroleum-derived acrolein or ethylene oxide), bio-based production from renewable resources like glycerol or glucose offers a more sustainable and environmentally friendly alternative [2] [3]. These biological methods utilize microbial strains to convert feedstocks into PDO, which can then be separated and chemically acetylated to produce 1,3-Propanediol diacetate.

2. Comparative Process Strategies for PDO Production The table below summarizes key industrial strategies for the microbial production of 1,3-PDO, which serves as the foundational step before acetylation.

Table 1: Comparison of Industrial Production Strategies for 1,3-Propanediol

Strategy / Strain	Process Mode	Key Parameters	PDO Titer (g/L)	Productivity (g/L/h)	Yield (g/g)	Notes
Lactobacillus reuteri CH53 [3]	Fed-Batch	Crude Glycerol, CSL Nitrogen, 37°C, pH 5.5	68.32 ± 0.84	1.27 ± 0.02	Not Specified	Uses low-cost nitrogen source (Corn Steep Liquor); GRAS (Generally Recognized as Safe) status.
Lactobacillus reuteri ATCC23272 [4]	Chemostat (Continuous)	Glycerol & Glucose, pH 5.5	~4.4	0.75	0.55 (mol/mol)	Higher productivity than batch mode; requires continuous operation.
Lactobacillus reuteri ATCC23272 [4]	Repeated Batch	Glycerol & Glucose, 80% medium replacement	~17	0.40	0.55 (mol/mol)	Balances productivity with simpler operation than chemostat.
Engineered E. coli (from glucose) [5]	Batch (Co-culture)	Glucose via synthetic malate pathway	~4.0 (from 110 mM glucose)	Low	Not Specified	Avoids glycerol intermediate; proof-of-concept for a novel synthetic pathway.
Clostridium butyricum	Continuous with Cell	Glycerol as sole carbon	26.5	13.3	Not Specified	Very high productivity

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(with cell recycling) [4]	Recycling	source				but risk of membrane clogging.

3. Advantages of Biological Production

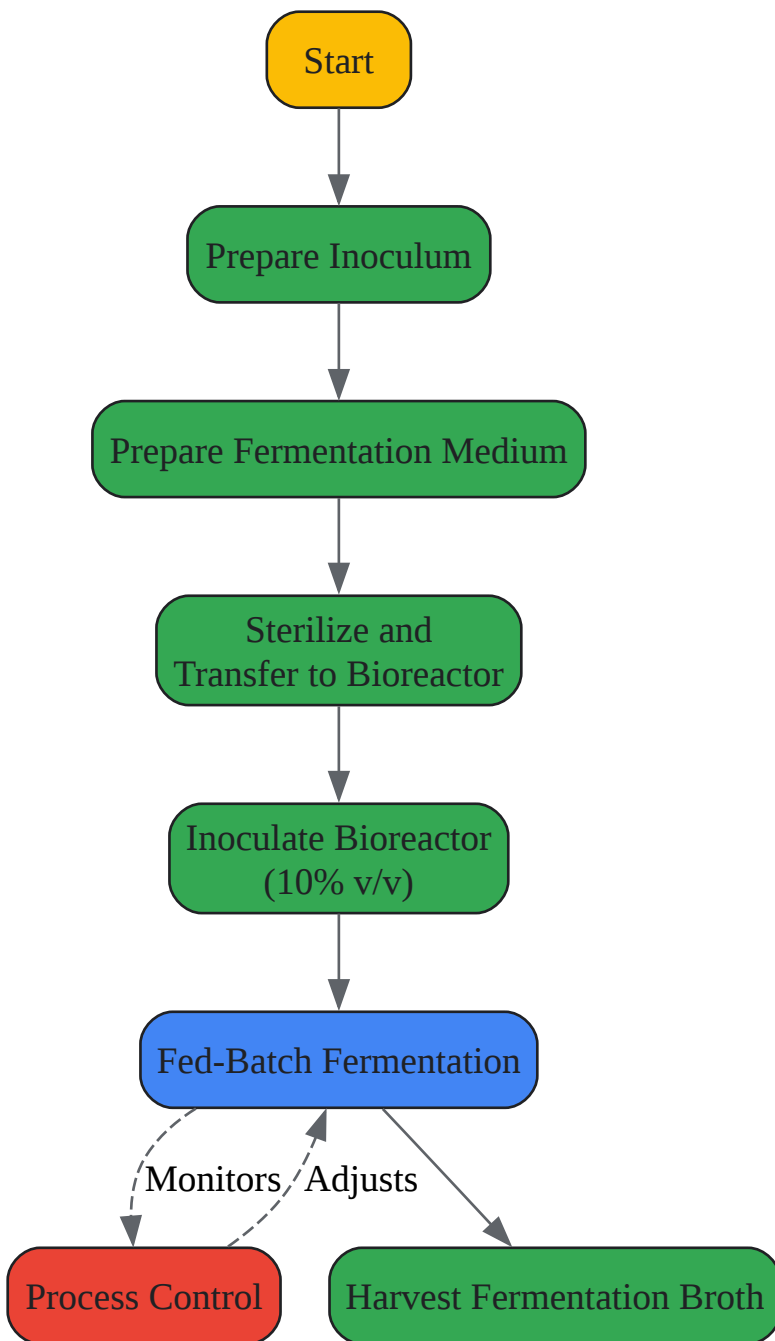
- **Sustainability:** Utilizes renewable feedstocks like crude glycerol (a by-product of biodiesel production) and glucose [2] [3].
- **Milder Conditions:** Fermentation occurs at near-ambient temperature and pressure, reducing energy consumption compared to chemical synthesis [2].
- **Safety:** Avoids the use of toxic and hazardous intermediates like acrolein [2] [1].
- **Green Chemistry:** The process has a smaller ecological footprint and generates fewer harmful by-products [2].

Detailed Experimental Protocols

Protocol 1: High-Yield PDO Production using *Lactobacillus reuteri* CH53 with Corn Steep Liquor [3]

This protocol outlines a fed-batch fermentation process optimized for high titer and productivity using a cost-effective nitrogen source.

Workflow Overview The following diagram illustrates the key stages of the fed-batch fermentation process for producing 1,3-Propanediol (PDO) from crude glycerol.



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1. Materials

- **Microorganism:** *Lactobacillus reuteri* CH53.
- **Chemicals:**
 - **Carbon Sources:** Crude glycerol (80% w/w purity), Glucose.
 - **Nitrogen Source:** Corn Steep Liquor (CSL) as a replacement for beef extract.

- **Basal Medium (MRS):** Peptone, yeast extract, K_2HPO_4 , ammonium citrate, sodium acetate, $MgSO_4$, $MnSO_4$, Tween-80.
- **Equipment:** 5 L stirred-tank bioreactor, anaerobic chamber, pH and agitation control systems.

2. Inoculum Preparation 1. Prepare MRS medium supplemented with glycerol. 2. Inoculate a flask and incubate statically at $37^\circ C$ for approximately **8 hours**.

3. Fermentation Medium Preparation - Per liter of MRS medium: - **10 g** Peptone - **5 g** Yeast Extract - **5 g** Sodium Acetate - **2 g** K_2HPO_4 - **2 g** Ammonium Citrate - **0.2 g** $MgSO_4$ - **0.05 g** $MnSO_4$ - **1 g** Tween-80 - Replace beef extract entirely with **Corn Steep Liquor (CSL)**. - Add **crude glycerol and glucose** at desired initial concentrations.

4. Bioreactor Setup & Operation 1. Transfer 3 L of the fermentation medium to a 5 L bioreactor. 2. Sterilize the medium *in-situ*. 3. Inoculate with the prepared seed culture at **10% (v/v)**. 4. Maintain the following conditions throughout the fermentation: - **Temperature:** $37^\circ C$ - **Agitation:** 100 rpm - **Aeration:** None (un-aerated) - **pH:** Controlled (exact setpoint not specified, but optimal activity was observed at pH 5.5 for similar strains [4]) 5. Initiate a fed-batch strategy by feeding concentrated crude glycerol and/or CSL solution based on consumption rates to maintain glycerol availability while minimizing inhibition.

5. Harvesting - The fermentation is typically run until glycerol is depleted or product inhibition limits further production, often achieving maximum titer after ~54 hours [3].

Protocol 2: Alternative Pathway - Production of PDO from Glucose via a Synthetic Route [5]

This protocol describes a novel, non-natural pathway engineered in *E. coli* to produce PDO directly from glucose, bypassing glycerol.

1. Principle A synthetic metabolic pathway was constructed in *E. coli* that converts glucose to PDO via the TCA cycle intermediate **malate**. The pathway involves six enzymatic steps: glucose → malate → malyl-phosphate → malate semialdehyde → (L)-2,4-dihydroxybutyrate (L-DHB) → 2-keto-4-hydroxybutyrate (OHB) → 3-hydroxypropionaldehyde (3-HPA) → 1,3-propanediol (PDO).

2. Co-culture Method for Enhanced Production 1. **Strain Engineering:** - **Strain A (DHB Producer):** Engineer an *E. coli* strain to overexpress the genes for the conversion of malate to (L)-DHB (malate kinase, malate semialdehyde dehydrogenase, malate semialdehyde reductase). - **Strain B (PDO Producer):** Engineer another *E. coli* strain to overexpress the genes for the conversion of (L)-DHB to PDO (DHB

dehydrogenase, OHB decarboxylase, PDO oxidoreductase). 2. **Fermentation:** - Co-cultivate Strain A and Strain B in a mineral medium with **110 mM glucose** as the primary carbon source. - This distributed approach alleviates the metabolic burden on a single strain and has been shown to improve PDO titer 40-fold compared to a single-strain setup.

Critical Notes for Industrial Application

- **Downstream Processing:** The protocols above yield PDO in a fermentation broth. Subsequent steps for **acetylation to form 1,3-Propanediol diacetate** are required. This typically involves chemical esterification of the purified PDO with acetic acid or acetic anhydride under controlled conditions [6] [7]. Furthermore, efficient separation of PDO from the aqueous fermentation broth is a known challenge and may require advanced techniques like ionic liquid-based aqueous two-phase systems (ATPS) to replace energy-intensive distillation [8].
- **Strain Selection:** The choice of microbial strain involves a trade-off. While *Clostridium* or *Klebsiella* can achieve higher productivities [4], *Lactobacillus reuteri* is generally recognized as safe (GRAS), which is a significant advantage for applications in cosmetics, food, or pharmaceuticals [3].
- **Pathway Efficiency:** The glucose-based synthetic pathway in *E. coli* is a promising proof-of-concept but currently produces significantly lower titers than established glycerol fermentation routes and requires further development for industrial adoption [5].

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To cite this document: Smolecule. [industrial production methods for 1,3-Propanediol diacetate].

Smolecule, [2026]. [Online PDF]. Available at:

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